2-(4-Pyridyl)thiazolidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Pyridyl)thiazolidine-4-carboxylic acid and its derivatives often involves the condensation of mercapto acids with aldimines derived from aromatic amines. A study by Aydogan et al. (2002) described the preparation of hetarylsubstituted thiazolidinones, including the discussed compound, through reactions involving pyrrole-2-carbaldehyde and different aromatic amines, showcasing a methodology for generating thiazolidine-fused compounds with potential antimicrobial activities (Aydogan, Oecal, Turgut, & Yolacan, 2002).
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives, including 2-(4-Pyridyl)thiazolidine-4-carboxylic acid, has been elucidated through various analytical techniques. Loscalzo, Kallen, and Voet (1973) determined the X-ray crystal structure of thiazolidine-4-carboxylic acid, providing insight into its low basicity compared to non-sulfur-containing analogues and highlighting the resonance stabilization of the unprotonated form due to sulfur atom interaction (Loscalzo, Kallen, & Voet, 1973).
Chemical Reactions and Properties
Thiazolidine derivatives undergo various chemical reactions due to their reactive sulfur and nitrogen atoms. For instance, Nagasawa et al. (1984) explored the protective effect of thiazolidine-4(R)-carboxylic acid derivatives against acetaminophen-induced hepatotoxicity, demonstrating their potential as prodrugs of L-cysteine. This study highlights the chemical reactivity and biological relevance of thiazolidine derivatives (Nagasawa, Goon, Muldoon, & Zera, 1984).
Physical Properties Analysis
The physical properties of 2-(4-Pyridyl)thiazolidine-4-carboxylic acid, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. The crystal structure analysis provides valuable information on the compound's stability and interactions with other molecules. Jagtap et al. (2016) synthesized and analyzed the stereochemical aspects of 2-aryl-thiazolidine-4-carboxylic acids, offering insights into the compound's physical characteristics through crystallography and computational studies (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).
Scientific Research Applications
Hepatoprotective Properties : Studies have shown that certain 2-substituted thiazolidine-4-carboxylic acids, including 2-(4-Pyridyl)thiazolidine-4-carboxylic acid, can act as prodrugs of L-cysteine and offer protective effects against hepatotoxic deaths in mice caused by acetaminophen (Nagasawa et al., 1984).
High-Performance Liquid Chromatography : The use of high-performance liquid chromatography for the analysis of thiazolidine 4-carboxylic acids, including 2-(4-Pyridyl)thiazolidine-4-carboxylic acid, has been described. This method allows for efficient separation and analysis of these compounds (Terzuoli et al., 1991).
Potential in Geriatric Medicine : Thiazolidine-4-carboxylic acid has been studied for its potential value in geriatric medicine, including anti-toxic effects on the liver and possible anti-aging effects (Weber et al., 1982).
Cancer Treatment : Some research has explored the use of thiazolidine-4-carboxylic acid as an inducer of reverse transformation in tumor cells, with some observed responses in patients with advanced cancer (Brugarolas & Gosálvez, 1980).
Synthesis of Small Organic Molecules : The solid-phase synthesis of thiazolidine derivatives, including 2-substituted thiazolidine-4-carboxylic acids, has been reported. These compounds have applications in organic chemistry and drug development (Patek et al., 1995).
Stability in Various Solutions : The stability of thiazolidine-4-carboxylic acids in acidic, basic, and neutral solutions has been studied. This research is crucial for understanding the behavior of these compounds under different chemical conditions (Pesek & Frost, 1975).
Synthesis of Polypeptide Structure : Research on the synthesis of poly[(S)‐thiazolidine‐4‐carboxylic acid], a polypeptide with potential applications in biomedicine and materials science, has been conducted (Goodman & Su, 1972).
Safety And Hazards
The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents, strong acids, and strong bases . It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
properties
IUPAC Name |
2-pyridin-4-yl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-4,7-8,11H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYUJCKJSSPXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965495 | |
Record name | 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyridyl)thiazolidine-4-carboxylic acid | |
CAS RN |
51226-84-7 | |
Record name | 2-(4-Pyridyl)thiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051226847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51226-84-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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